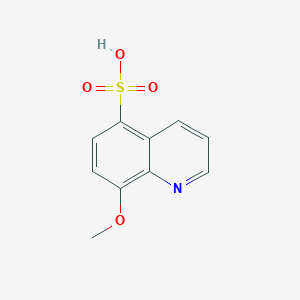

8-methoxyquinoline-5-sulfonic Acid

Description

Properties

IUPAC Name |

8-methoxyquinoline-5-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPQUGBYSAOVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-methoxyquinoline-5-sulfonic acid CAS number and chemical structure

This guide serves as an advanced technical monograph on 8-Methoxyquinoline-5-sulfonic acid , a specialized quinoline derivative used primarily as a mechanistic probe in photophysics and medicinal chemistry.

Structural Dynamics, Synthesis, and Functional Applications

Chemical Identity & Structural Analysis

8-Methoxyquinoline-5-sulfonic acid is a substituted quinoline scaffold where the hydroxyl group of the parent 8-hydroxyquinoline (8-HQ) is methylated, and a sulfonic acid group is positioned at the C5 carbon.

This structural modification is critical in research. Unlike its parent compound (8-HQ), the methoxy derivative lacks the labile proton required for Excited State Intramolecular Proton Transfer (ESIPT) and cannot form stable bidentate chelates with metal ions in the classic N^O fashion. Consequently, it serves as a vital negative control in biological and photophysical studies to isolate chelation-dependent mechanisms.

Core Identifiers

| Parameter | Technical Detail |

| CAS Number | 40712-20-7 |

| IUPAC Name | 8-Methoxyquinoline-5-sulfonic acid |

| Molecular Formula | |

| Molecular Weight | 239.25 g/mol |

| Related CAS | 90429-62-2 (Sulfonyl Chloride form); 15301-40-3 (Ethoxy analog) |

| Solubility | Soluble in water (due to |

Structural Visualization

The following diagram illustrates the atomic connectivity and the electronic push-pull system created by the electron-donating methoxy group (

Figure 1: Structural logic of 8-methoxyquinoline-5-sulfonic acid highlighting the functional impact of the methoxy substitution.

Synthetic Pathways & Manufacturing

The synthesis of 8-methoxyquinoline-5-sulfonic acid is typically achieved via Electrophilic Aromatic Substitution (Sulfonation) . The methoxy group at position 8 strongly activates the ring, directing the incoming electrophile (

Reaction Mechanism

-

Precursor Preparation: Methylation of 8-hydroxyquinoline (8-HQ) using Methyl Iodide (

) or Dimethyl Sulfate ( -

Sulfonation: Treatment of 8-methoxyquinoline with Oleum (fuming sulfuric acid) or Chlorosulfonic acid (

). The 5-position is electronically favored over the 7-position due to resonance stabilization of the sigma complex.

Detailed Experimental Protocol

Note: This protocol is adapted from standard sulfonation procedures for activated quinolines.

Step 1: Synthesis of 8-Methoxyquinoline

-

Dissolve 8-Hydroxyquinoline (14.5 g, 0.1 mol) in Acetone (150 mL).

-

Add Potassium Carbonate (

, 20 g, anhydrous) and Methyl Iodide (7.0 mL, 1.1 eq). -

Reflux for 12-24 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).

-

Filter inorganic salts and evaporate solvent.

-

Purify residue by vacuum distillation or recrystallization from ethanol. Yield: ~85%.

Step 2: Sulfonation to 8-Methoxyquinoline-5-Sulfonic Acid

-

Setup: Dry 3-neck round-bottom flask equipped with a dropping funnel and a calcium chloride drying tube.

-

Charge: Add 8-Methoxyquinoline (5.0 g) to the flask.

-

Acid Addition: Cool to 0°C in an ice bath. Dropwise add Chlorosulfonic acid (15 mL) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice. The sulfonyl chloride intermediate may precipitate.

-

Hydrolysis: To obtain the free sulfonic acid, boil the aqueous mixture for 1 hour (hydrolyzing any chloride formed).

-

Isolation: Cool to 4°C. The product, 8-methoxyquinoline-5-sulfonic acid, precipitates as a zwitterionic solid. Filter and wash with ice-cold water.

-

Purification: Recrystallize from water/ethanol.

Figure 2: Step-wise synthetic workflow for the production of CAS 40712-20-7.

Physicochemical & Functional Properties[1][2][3][4][5]

Photophysics: The "Blocked" Proton

The most significant property of this compound is its fluorescence behavior compared to 8-Hydroxyquinoline-5-sulfonic acid (8-HQS).

-

8-HQS: Undergoes Excited State Intramolecular Proton Transfer (ESIPT), resulting in a large Stokes shift and weak fluorescence in protic solvents due to non-radiative decay of the tautomer.

-

8-Methoxy-QS: The methyl group blocks ESIPT . This locks the molecule in the enol-like form, typically resulting in higher quantum yields and a blue-shifted emission compared to the tautomeric emission of the hydroxy analog.

Comparative Data Table

| Property | 8-Hydroxyquinoline-5-sulfonic acid | 8-Methoxyquinoline-5-sulfonic acid |

| Chelation Capacity | High ( | Negligible (Sterically/Chemically blocked) |

| Fluorescence Mechanism | ESIPT (Tautomerization) | ICT (Intramolecular Charge Transfer) |

| pKa (Pyridine Nitrogen) | ~4.0 | ~5.2 (Increased basicity due to +I of OMe) |

| Primary Application | Metal sensor ( | Negative Control / Amyloid Probe |

Applications in Drug Development

-

Amyloid Fibril Inhibition: Research cited in patent literature (e.g., WO2000071101) identifies 8-methoxyquinoline-5-sulfonic acid as a small molecule inhibitor of amyloid-

aggregation. The sulfonic acid moiety provides water solubility and electrostatic interaction with cationic residues on the peptide, while the planar quinoline ring intercalates into -

Mechanistic Control in Metallopharmacology: When developing metallodrugs (e.g., Clioquinol analogs for Alzheimer's or cancer), researchers must determine if toxicity is due to metal stripping (chelation) or scaffold interaction.

-

Experiment: Treat cells with the 8-OH drug and the 8-OMe analog.

-

Interpretation: If the 8-OMe analog (which cannot chelate) is inactive, the drug's mechanism is confirmed to be metal-dependent.

-

Safety & Handling (HSE)

While specific toxicological data for the methoxy-sulfonic acid derivative is limited compared to the parent quinoline, it should be handled as a standard organic acid.

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use nitrile gloves and chemical safety goggles. The sulfonic acid group makes the compound highly acidic in aqueous solution; neutralize with bicarbonate before disposal.

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

Grier, N., & Casalbore, C. (1949).[1][2] Method of making 8-hydroxy quinoline. US Patent 2,489,530. (Describes sulfonation chemistry of quinolines). Retrieved from

- Kong, X., et al. (2000). Methods and compounds for inhibiting amyloid. World Intellectual Property Organization, WO2000071101A2. (Identifies 8-methoxy-5-quinolinesulfonic acid as a therapeutic candidate).

- Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A.

-

PubChem. (2025). 8-Methoxyquinoline-5-sulfonyl chloride (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: Fluorescence Quantum Yield of 8-Methoxyquinoline-5-Sulfonic Acid

The following technical guide details the fluorescence quantum yield (

Executive Summary

8-Methoxyquinoline-5-sulfonic acid is a water-soluble quinoline derivative primarily utilized in photophysical studies as a non-chelating control or pH-sensitive probe. Unlike its structural analog 8-hydroxyquinoline-5-sulfonic acid (8-HQS) , which exhibits fluorescence modulation via metal chelation and Excited State Proton Transfer (ESPT), the methoxy derivative lacks the labile proton required for these mechanisms.

-

Quantum Yield (

) in Neutral Water: Extremely low ( -

Key Mechanism: Fluorescence is quenched in neutral aqueous solution due to hydrogen bonding with the solvent and non-radiative decay pathways.

-

Fluorescence Activation: Significant fluorescence enhancement is observed in acidic media (pH < 4) due to protonation of the quinoline nitrogen, or in aprotic solvents where hydrogen-bond induced quenching is minimized.

Photophysical Mechanisms

To accurately measure and interpret the quantum yield of this compound, one must understand the underlying deactivation pathways.

Structural Impact on Fluorescence

The 8-methoxy group (

-

8-Hydroxyquinoline (8-HQ): Undergoes ultrafast ESPT in water, leading to a tautomeric form that decays non-radiatively.

-

8-Methoxyquinoline (8-MQ): Cannot undergo ESPT. However, in neutral water, the lone pair on the ring nitrogen interacts with water molecules, facilitating rapid internal conversion (non-radiative decay), resulting in a negligible

.

pH Dependence (Protonation Switching)

The fluorescence of 8-methoxyquinoline-5-sulfonic acid is pH-dependent :

-

Neutral/Basic (pH > 5): The ring nitrogen is deprotonated. The molecule is virtually non-fluorescent.

-

Acidic (pH < 4): The ring nitrogen becomes protonated (

). This rigidifies the electronic structure and reduces non-radiative decay rates, significantly increasing

Visualization of Photophysical Pathways

The following diagram illustrates the competing decay pathways for the excited state.

Caption: Photophysical fate of 8-methoxyquinoline-5-sulfonic acid. Acidic conditions favor radiative decay.

Experimental Protocol: Measuring

The most reliable method for determining the quantum yield of this compound is the Comparative Method (Relative Method) using a standard reference dye.

Materials & Standards

-

Sample: 8-Methoxyquinoline-5-sulfonic acid (dissolved in ultrapure water).

-

Reference Standard: Quinine Sulfate in 0.1 M H

SO-

Literature

: 0.546 (at 25°C). -

Reasoning: Excitation (~350 nm) and emission (~450 nm) ranges overlap well with quinoline derivatives.

-

-

Solvents: 0.1 M H

SO

Step-by-Step Methodology

Step 1: Absorbance Matching

Prepare dilute solutions of both the sample and the reference.

-

Critical Rule: The optical density (OD) at the excitation wavelength (typically 350 nm) must be kept below 0.1 (ideally 0.02–0.05) to avoid Inner Filter Effects (re-absorption of emitted light).

-

Record the UV-Vis spectrum to confirm the absorbance value.

Step 2: Fluorescence Acquisition

Record the emission spectra for both sample and reference using identical instrument settings.

-

Excitation Wavelength (

): 350 nm. -

Emission Range: 370 nm – 650 nm.

-

Slit Widths: Keep narrow (e.g., 2.5 nm or 5 nm) to prevent detector saturation, but consistent between sample and blank.

Step 3: Background Correction

Subtract the emission spectrum of the pure solvent (blank) from both the sample and reference spectra to remove Raman scattering peaks (water Raman peak appears ~397 nm when excited at 350 nm).

Step 4: Integration

Integrate the area under the corrected emission curve (

Step 5: Calculation

Calculate the quantum yield (

| Symbol | Parameter | Value/Note |

| QY of Reference | 0.546 (Quinine Sulfate) | |

| Integrated Fluorescence Area | Measured | |

| Absorbance at | Measured (Must be < 0.1) | |

| Refractive Index of Solvent | Water (1.33) vs 0.1 M H |

Workflows & Data Analysis

Measurement Workflow

The following diagram outlines the logical flow for ensuring data integrity during measurement.

Caption: Step-by-step workflow for minimizing Inner Filter Effects during QY measurement.

Expected Values

The following table summarizes the expected quantum yield values based on solvent conditions.

| Solvent / Condition | Expected | Mechanism |

| Water (pH 7.0) | < 0.01 (Negligible) | Quenching by H-bonding; Non-radiative decay. |

| 0.1 M H | 0.10 – 0.40 | Protonation of ring Nitrogen; Rigidification. |

| Acetonitrile (Aprotic) | > 0.10 | Absence of H-bond quenching. |

Applications & Significance

Understanding the low quantum yield of 8-methoxyquinoline-5-sulfonic acid in water is critical for its use as a negative control .

-

Metal Sensing Controls: In studies of 8-hydroxyquinoline (8-HQ) based metal sensors, the methoxy derivative is used to prove that fluorescence enhancement requires the -OH group for chelation. If the methoxy derivative fluoresces, it indicates non-specific binding or pH effects rather than metal chelation.

-

pH Probes: Due to the dramatic "turn-on" response in acidic media, it can serve as a ratiometric pH sensor in the acidic range (

).

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for QY measurement protocols).

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

-

Bardez, E., et al. (1997). Excited-state processes in 8-hydroxyquinoline: Photoinduced tautomerization and solvation effects. Journal of Physical Chemistry A, 101(42), 7787-7796. (Discusses the comparative photophysics of hydroxy vs methoxy derivatives). Link

-

Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: Effect of solvent and concentration of the companion substance.[1] Journal of Physical Chemistry, 65(2), 229-235. (Establishes Quinine Sulfate as a standard). Link

Sources

An In-depth Technical Guide to the pKa Values of 8-Methoxyquinoline-5-sulfonic Acid: Emphasis on Nitrogen Protonation

Introduction: The Pivotal Role of Quinolines and Their Physicochemical Properties in Scientific Research

Quinoline and its derivatives are a cornerstone in the landscape of heterocyclic chemistry, with their applications spanning from medicinal chemistry to materials science. Their prevalence in pharmaceuticals is particularly noteworthy, forming the structural core of numerous antimalarial, antibacterial, and anticancer agents[1][2]. The biological activity of these compounds is intrinsically linked to their physicochemical properties, among which the acid dissociation constant (pKa) is of paramount importance. The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with biological targets. For researchers, scientists, and drug development professionals, a comprehensive understanding of the pKa of quinoline derivatives is not merely academic; it is a critical parameter for designing effective and bioavailable molecules.

Understanding pKa: The Case of 8-Methoxyquinoline-5-sulfonic Acid

The structure of 8-methoxyquinoline-5-sulfonic acid presents two key ionizable groups: the strongly acidic sulfonic acid group and the basic quinoline nitrogen. The sulfonic acid group is a strong acid, with a pKa typically below 0[3][4]. Consequently, in most aqueous environments, it will exist in its deprotonated, anionic form (sulfonate, -SO₃⁻).

The primary focus of this guide is the pKa of the quinoline nitrogen, which determines the equilibrium between the neutral and the protonated (quinolinium) forms of the molecule. This equilibrium is crucial for the molecule's interaction with biological systems, as it influences its ability to cross cell membranes and bind to target enzymes or receptors.

The Influence of Substituents on Quinoline Basicity

The basicity of the quinoline nitrogen is significantly influenced by the electronic effects of the substituents on the aromatic ring system. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and thus increasing its pKa. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, rendering it less basic and lowering its pKa[5][6].

In 8-methoxyquinoline-5-sulfonic acid, we have two substituents to consider:

-

The 8-methoxy group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (mesomeric effect), which significantly increases the electron density on the aromatic ring system and, by extension, the quinoline nitrogen.

-

The 5-sulfonic acid group (-SO₃H): In its ionized form (sulfonate, -SO₃⁻), this group is strongly electron-withdrawing through its inductive effect, which decreases the electron density on the ring system.

The interplay of these opposing electronic effects will determine the final pKa of the quinoline nitrogen.

Extrapolating from a Known Analogue: 8-Hydroxyquinoline-5-sulfonic Acid

A close structural analogue for which pKa values have been experimentally determined is 8-hydroxyquinoline-5-sulfonic acid. This compound has two reported pKa values: 4.092 for the protonation of the quinoline nitrogen and 8.776 for the deprotonation of the hydroxyl group[7].

The methoxy group in 8-methoxyquinoline-5-sulfonic acid is a stronger electron-donating group than the hydroxyl group in 8-hydroxyquinoline-5-sulfonic acid. This is because the methyl group in the methoxy substituent provides an additional inductive electron-donating effect. Therefore, it is expected that the quinoline nitrogen in 8-methoxyquinoline-5-sulfonic acid will be more basic than in its 8-hydroxy counterpart. Consequently, the pKa for the nitrogen protonation of 8-methoxyquinoline-5-sulfonic acid is anticipated to be slightly higher than 4.092.

Summary of Expected pKa Values

| Ionizable Group | Expected pKa Range | Predominant Species at Physiological pH (7.4) |

| Sulfonic Acid | < 0 | Sulfonate (-SO₃⁻) |

| Quinoline Nitrogen | > 4.1 | Protonated (Quinolinium) |

Experimental Determination of pKa: A Step-by-Step Protocol

To obtain a precise pKa value for the nitrogen protonation of 8-methoxyquinoline-5-sulfonic acid, an experimental approach is necessary. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the solution's pH with a calibrated electrode. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa can be determined from the midpoint of the buffer region of this curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Detailed Experimental Workflow

1. Materials and Reagents:

- 8-methoxyquinoline-5-sulfonic acid

- Standardized 0.1 M Hydrochloric Acid (HCl)

- Standardized 0.1 M Sodium Hydroxide (NaOH)

- High-purity water (deionized or distilled)

- Potassium chloride (KCl) for maintaining constant ionic strength

2. Instrumentation:

- Calibrated pH meter with a combination glass electrode

- Magnetic stirrer and stir bar

- Burette (manual or automated)

- Analytical balance

3. Procedure:

- Sample Preparation: Accurately weigh a known amount of 8-methoxyquinoline-5-sulfonic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1-10 mM). Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

- Initial pH Adjustment: If necessary, adjust the initial pH of the solution to be well below the expected pKa (e.g., pH 2) using a small amount of standardized HCl.

- Titration: Begin the titration by adding small, precise increments of standardized NaOH. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

- Data Collection: Continue the titration until the pH is well above the expected pKa (e.g., pH 6).

- Data Analysis:

- Plot the measured pH values against the volume of NaOH added to generate the titration curve.

- Determine the equivalence point, which is the point of steepest inflection on the curve.

- The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH needed to reach the equivalence point has been added).

- Alternatively, a more accurate pKa can be obtained by calculating the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

Self-Validating System Checks

To ensure the trustworthiness of the obtained pKa value, the following checks should be implemented:

-

Electrode Calibration: The pH electrode must be calibrated with at least two, and preferably three, standard buffer solutions before each experiment.

-

Titrant Standardization: The concentration of the HCl and NaOH solutions must be accurately known, and they should be standardized against a primary standard.

-

Reproducibility: The titration should be performed in triplicate to ensure the reproducibility of the results. The standard deviation of the pKa values should be within an acceptable range (e.g., ± 0.05 pKa units).

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of pKa via potentiometric titration.

The Protonation Equilibrium of 8-Methoxyquinoline-5-sulfonic Acid

The protonation equilibrium of the quinoline nitrogen in 8-methoxyquinoline-5-sulfonic acid can be visualized as follows. Note that the sulfonic acid group is depicted in its deprotonated (sulfonate) form, as it will be ionized under the conditions where the nitrogen protonation equilibrium is relevant.

Caption: The equilibrium between the neutral and protonated forms of 8-methoxyquinoline-5-sulfonic acid at the quinoline nitrogen.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.

Conclusion

The pKa of the quinoline nitrogen in 8-methoxyquinoline-5-sulfonic acid is a critical parameter for understanding its chemical behavior and biological activity. While a precise experimental value is not readily found in the literature, a reasoned estimation based on the electronic effects of its substituents and comparison with a close structural analogue suggests a pKa slightly greater than 4.1. For researchers and drug development professionals requiring a precise value, the detailed potentiometric titration protocol provided in this guide offers a reliable and self-validating method for its determination. A thorough understanding and accurate measurement of this fundamental physicochemical property are indispensable for the successful design and application of novel quinoline-based compounds.

References

-

Novak, I., & Kovač, B. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5033–5038. Retrieved from [Link]

-

ResearchGate. (2025). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. Retrieved from [Link]

-

PubMed. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Retrieved from [Link]

-

PubMed. (2007). Determination of lipophilicity and pKa measurement of some 4-imino-1,4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives--isosteric analogues of quinolones. Retrieved from [Link]

-

ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Retrieved from [Link]

-

Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

-

NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Retrieved from [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]

-

MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

-

Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-hydroxyquinoline-5-sulfonic acid (C9H7NO4S). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]

-

Haley Lab. (n.d.). pKa Table.1. Retrieved from [Link]

-

MDPI. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]

Technical Guide: Solubility Profile & Physicochemical Determinants of 8-Methoxyquinoline-5-Sulfonic Acid vs. 8-Hydroxyquinoline

[1]

Executive Summary

This technical guide provides a comparative analysis of the aqueous solubility profiles of 8-Hydroxyquinoline (8-HQ) and its derivative 8-Methoxyquinoline-5-sulfonic acid (8-M-5-S) .[1]

The core distinction lies in their solvation thermodynamics:

-

8-HQ behaves as a lipophilic, sparing soluble compound (approx.[1] 0.56 g/L ) at neutral pH due to strong intramolecular hydrogen bonding and efficient crystal lattice packing.[1]

-

8-M-5-S exhibits high aqueous solubility (classified as freely soluble ) driven by the introduction of a strongly ionizable sulfonic acid group (

) and the methylation of the hydroxyl group, which disrupts the intermolecular hydrogen bond network.[1]

This guide details the structural determinants, pH-dependent behaviors, and experimental protocols for validating these properties.[1]

Structural Determinants of Solubility

The solubility contrast between these two molecules is a textbook example of "Chemical Derivatization for Bioavailability."

Comparative Physicochemical Profile[1]

| Feature | 8-Hydroxyquinoline (8-HQ) | 8-Methoxyquinoline-5-Sulfonic Acid (8-M-5-S) |

| Molecular Structure | Bicyclic aromatic with phenolic -OH and basic N. | Bicyclic aromatic with methoxy -OCH3, basic N, and acidic -SO3H.[1] |

| Water Solubility (pH 7) | ~0.55 g/L (3.8 mM) [1] | > 100 g/L (Est.) (Freely Soluble) [2] |

| LogP (Octanol/Water) | 1.85 (Lipophilic) | < 0 (Hydrophilic/Ionic) |

| Dominant Species (pH 7) | Neutral Molecule (Intramolecular H-bond) | Anion (Sulfonate |

| Crystal Lattice Energy | High (Stabilized by H-bonds) | Lower (Disrupted by ionic repulsion/hydration) |

| Metal Chelation | Bidentate (N and O donor) | Monodentate (N only; O is methylated) |

The "Chelation Effect" in 8-HQ

8-HQ is characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the quinoline nitrogen.[1] This creates a pseudo-five-membered ring, effectively "hiding" the polar groups from the solvent.[1] This reduces the energy gain from hydration, making the solid phase (crystal lattice) thermodynamically favored over the aqueous phase.[1]

The "Solvation Engine" in 8-M-5-S

The transformation to 8-M-5-S introduces two critical changes:

-

Sulfonation (

): The sulfonic acid group is a strong electrolyte ( -

Methylation (

): Capping the hydroxyl group with a methyl group removes the hydrogen bond donor.[1] This prevents the formation of the neutral, insoluble metal-chelate complexes typical of 8-HQ and disrupts the planar stacking in the crystal lattice.[1]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic drivers shifting the equilibrium from solid to solution for both compounds.

Figure 1: Comparative thermodynamic pathways for dissolution.[1] Red path indicates kinetic/thermodynamic resistance; Green path indicates spontaneous solvation.

pH-Dependent Solubility Profiles[1]

Understanding the ionization states is critical for formulation.[1]

8-Hydroxyquinoline (Amphoteric)

8-HQ possesses two

Solubility Curve: U-shaped.[1]

-

pH < 4: High solubility (Cationic form).[1]

-

pH 6–8: Minimum solubility (Neutral form precipitates).[1]

-

pH > 10: High solubility (Anionic form).[1]

8-Methoxyquinoline-5-Sulfonic Acid (Acidic)[1]

Solubility Curve: Flat and High.

Experimental Protocols for Validation

To empirically verify the solubility differences, the following Shake-Flask Method (OECD Guideline 105) coupled with UV-Vis Spectrophotometry is recommended.

Protocol: Saturation Shake-Flask Method[1]

Objective: Determine equilibrium solubility at pH 7.4 (PBS buffer).

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

8-HQ (High Purity >99%).

-

8-M-5-S (High Purity >99%).

Workflow:

-

Preparation: Add excess solid compound (approx. 50 mg) to 10 mL of PBS in triplicate glass vials.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter supernatant through a 0.22 µm PTFE filter.[1]

-

Quantification:

-

Calculation: Determine concentration using a pre-constructed calibration curve (Beer-Lambert Law).

Workflow Visualization

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Applications & Implications in Drug Development[1][2][3]

Formulation Strategy

-

8-HQ requires co-solvents (Ethanol, DMSO) or pH adjustment (Acidification) for liquid formulation.[1] It is often used in topical creams where lipophilicity aids skin penetration.[1]

-

8-M-5-S is ideal for aqueous parenteral formulations or as a highly soluble fluorescent tracer in biological assays.[1] Its high solubility eliminates the need for toxic organic co-solvents.[1]

Fluorescence Sensing

8-M-5-S is frequently used as a water-soluble fluorescent probe.[1] The sulfonate group ensures the probe remains in the aqueous phase of a biphasic system, whereas 8-HQ would partition into the lipid/organic phase.[1]

References

-

Loba Chemie. (2024).[1] 8-Hydroxyquinoline Extra Pure Safety Data Sheet. Retrieved from

-

Thermo Scientific Chemicals. (2024).[1] 8-Ethoxyquinoline-5-sulfonic acid monohydrate Properties. (Analogous compound data). Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 8-Hydroxyquinoline-5-sulfonic acid.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]

-

Yalkowsky, S.H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][5]

-

Albert, A. (1950).[1] The ionization of quinoline derivatives. Journal of the Chemical Society.[1] (Fundamental pKa data).

Sources

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 4. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]

- 5. 8-hydroxyquinoline [chemister.ru]

Navigating the Safety Profile of 8-Methoxyquinoline Derivatives: A Technical Guide for Researchers

To the valued research community,

As scientists and drug development professionals, our work demands the highest standards of safety and precision. Central to this is the accurate understanding of the materials we handle. This guide addresses the topic of 8-methoxyquinoline-5-sulfonic acid . Following a comprehensive search for a dedicated Safety Data Sheet (SDS), it is crucial to inform the scientific community that no specific, verified SDS for 8-methoxyquinoline-5-sulfonic acid could be located.

In the interest of scientific integrity and personnel safety, it is paramount to avoid the extrapolation of safety data from structurally related analogues. The substitution of a sulfonic acid group with a carboxylic acid, or a methoxy group with a hydroxyl group, can significantly alter a compound's chemical reactivity, toxicological profile, and required handling procedures.

Therefore, this guide has been structured to provide a detailed comparative analysis of the available safety data for closely related and commercially available compounds: 8-hydroxyquinoline-5-sulfonic acid , 8-methoxyquinoline-5-carboxylic acid , and 8-methoxyquinoline . By presenting the known hazard profiles of these analogues, we aim to equip researchers with the necessary information to conduct risk assessments and handle these related materials with the appropriate caution.

Section 1: Comparative Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding chemical hazards. The following table summarizes the available GHS classifications for the three quinoline derivatives. It is imperative to note the differences in their hazard profiles.

| Compound | 8-hydroxyquinoline-5-sulfonic acid [1][2] | 8-methoxyquinoline-5-carboxylic acid [3] | 8-methoxyquinoline [4] |

| CAS Number | 84-88-8[1][2] | 199871-63-1[3] | 938-33-0[4] |

| GHS Pictogram | |||

| Signal Word | Warning | Warning | Warning [4] |

| Hazard Statements | H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1] | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] | H315: Causes skin irritation[4]H319: Causes serious eye irritation[4] |

| Precautionary Statements (selected) | P261, P264, P271, P280, P302+P352, P305+P351+P338, P403+P233, P501[2] | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501[3] | P264, P280, P302+P352, P305+P351+P338[4] |

Section 2: First-Aid Measures: A Protocol for Exposure

Given the shared irritation hazards, a conservative and unified first-aid protocol is recommended upon exposure to any of these compounds. Immediate and thorough action is critical to mitigate potential harm.

Experimental Protocol: Emergency First-Aid Response

-

General Advice:

-

Move the affected individual from the hazardous area to fresh air immediately.

-

Show the Safety Data Sheet of the specific compound being used to the attending medical personnel.[5]

-

First responders must wear appropriate personal protective equipment (PPE) to avoid secondary exposure.

-

-

In Case of Eye Contact:

-

In Case of Skin Contact:

-

In Case of Inhalation:

-

Relocate the individual to an area with fresh air.

-

If breathing is difficult or has stopped, provide artificial respiration. Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[5]

-

Seek immediate medical attention.

-

-

In Case of Ingestion:

Section 3: Handling and Storage Protocols

Proper handling and storage are fundamental to a safe laboratory environment. The following workflow outlines the necessary precautions for these quinoline derivatives, which should be treated as irritating solids.

Logical Workflow for Safe Handling and Storage

Caption: Workflow for Safe Handling of Quinoline Derivatives.

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly closed when not in use.[6] Some derivatives may be light-sensitive, requiring storage in opaque containers.[7]

Section 4: Physical and Chemical Properties

Understanding the physical properties of these compounds is essential for experimental design and safety.

| Property | 8-hydroxyquinoline-5-sulfonic acid | 8-methoxyquinoline | 8-methoxyquinoline-5-carboxylic acid |

| Appearance | Yellow powder[6] | Light yellow solid[8] | Brown solid[9] |

| Molecular Formula | C₉H₇NO₄S[1] | C₁₀H₉NO[8] | C₁₁H₉NO₃[9] |

| Molecular Weight | 225.22 g/mol [1] | 159.19 g/mol [8] | 203.2 g/mol [9] |

| Melting Point | >300 °C | 38 - 41 °C[8] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in water | Insoluble in water[8] | Not available |

Section 5: Stability and Reactivity

All three compounds are generally stable under normal laboratory conditions.[6][8] However, certain conditions and materials should be avoided to prevent hazardous reactions.

-

Conditions to Avoid: Excess heat, dust generation, and exposure to incompatible materials.[6]

-

Incompatible Materials: Primarily strong oxidizing agents.[6][8]

-

Hazardous Decomposition Products: Upon thermal decomposition, these compounds may release toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, in the case of the sulfonic acid derivative, sulfur oxides (SOx).[6][8]

Section 6: Toxicological and Ecological Information

-

Toxicological Information: The primary toxicological concerns for these compounds are irritation to the skin, eyes, and respiratory system.[1][3] The toxicological properties have not been fully investigated for all derivatives, warranting a cautious approach.[6]

-

Ecological Information: Data on the ecological impact is limited. As a best practice, these compounds and their containers should not be released into the environment.[7] Disposal must be conducted in accordance with all local, regional, and national regulations.

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Waste Disposal Methods: Dispose of contents and containers to an approved waste disposal plant.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult all relevant regulations to ensure complete and accurate classification.[8]

This guide serves as a summary of available safety information for analogues of 8-methoxyquinoline-5-sulfonic acid. It is not a substitute for a compound-specific Safety Data Sheet. Researchers must always perform a thorough risk assessment before beginning any new experimental procedure and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792. PubChem. [Link]

-

Material Safety Data Sheet - 8-Hydroxyquinoline-5-Sulfonic Acid Monohydrate, 98%. (2005, October 3). Cole-Parmer. [Link]

-

8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288. PubChem. [Link]

-

SAFETY DATA SHEET. Amman - trade. [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]

Sources

- 1. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

synthesis of 8-methoxyquinoline-5-sulfonic acid from 8-hydroxyquinoline-5-sulfonic acid

[1][2]

Executive Summary

This guide details the synthesis of 8-methoxyquinoline-5-sulfonic acid starting from 8-hydroxyquinoline-5-sulfonic acid (8-HQS) . This transformation represents a critical intermediate step in the development of fluorescent metal ion sensors (e.g., for Zn

The primary challenge in this synthesis is the starting material's zwitterionic nature, which leads to poor solubility in standard organic solvents (acetone, DCM, THF). Consequently, traditional Williamson ether synthesis conditions (MeI/K

Strategic Overview & Mechanism

The Chemical Challenge

The starting material, 8-HQS, exists primarily as a zwitterion in neutral water: the sulfonic acid is deprotonated (

Reaction Design

To drive the reaction, we employ a biphasic or homogeneous aqueous alkaline system.

-

Solubilization: High pH (>11) converts the zwitterion into the dianion (sulfonate

and phenoxide -

Regioselectivity: The phenoxide is the most active nucleophile. While the quinoline nitrogen could be methylated to form a quaternary ammonium salt, the electron-withdrawing effect of the sulfonic acid at position 5 reduces the nucleophilicity of the nitrogen, favoring

-methylation. -

Reagent Choice: Dimethyl sulfate (DMS) is preferred over methyl iodide because it reacts efficiently in aqueous alkali and is cost-effective for scale-up, despite its higher toxicity requiring strict safety controls.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway transforming the zwitterionic starting material into the O-methylated product via the dianionic intermediate.

Materials & Equipment

Reagents

-

8-Hydroxyquinoline-5-sulfonic acid (8-HQS): >98% purity. (CAS: 84-88-8).[1]

-

Dimethyl Sulfate (DMS): >99%.[2] DANGER: Highly toxic, potential carcinogen. Handle in fume hood only.

-

Sodium Hydroxide (NaOH): 20% w/v aqueous solution.

-

Hydrochloric Acid (HCl): Concentrated (37%) and 1M solution.

-

Ethanol: Absolute (for washing).

Equipment

-

Three-neck round-bottom flask (equipped with thermometer and dropping funnel).

-

pH meter or high-range pH strips (critical for process control).

-

Mechanical stirrer (magnetic stirring may be insufficient if precipitation is heavy).

-

Ice-water bath.

Experimental Protocol

Phase 1: Solubilization and Deprotonation

-

Setup: In a 500 mL three-neck flask, suspend 22.5 g (0.1 mol) of 8-hydroxyquinoline-5-sulfonic acid in 150 mL of water .

-

Basification: Add 20% NaOH solution dropwise with stirring.

-

Observation: The yellow suspension will dissolve to form a clear, deep yellow/orange solution.

-

Target: Adjust pH to 11–12 . Ensure the solution is homogeneous.

-

-

Temperature Control: Cool the solution to 15–20°C .

-

Reasoning: Lower temperature prevents the rapid hydrolysis of Dimethyl Sulfate by the solvent (water) before it can react with the phenoxide.

-

Phase 2: Methylation (The Critical Step)

-

Reagent Addition: Place 13.9 g (10.5 mL, 0.11 mol) of Dimethyl Sulfate in the dropping funnel.

-

Note: Use a slight excess (1.1 eq) to account for hydrolysis.

-

-

Reaction: Add the DMS dropwise over 30–45 minutes.

-

Process Control: Monitor the temperature.[3][4][5][6][7] Do not allow it to exceed 35°C . If the temperature spikes, stop addition and cool.

-

pH Maintenance: As the reaction proceeds, Methyl Sodium Sulfate is generated, which is acidic. Simultaneously add 20% NaOH dropwise to maintain pH > 10. If the pH drops below 9, the phenoxide reprotonates, and the reaction stops.

-

-

Completion: After addition is complete, remove the ice bath and stir at room temperature for 2 hours.

-

Optional: Heat to 50°C for 30 minutes at the very end to destroy any unreacted DMS (safety step).

-

Phase 3: Isolation and Purification

-

Acidification: Cool the reaction mixture to 10°C. Slowly add Concentrated HCl until the pH reaches 2.0–3.0 .

-

Observation: The product, 8-methoxyquinoline-5-sulfonic acid, is less soluble than the starting dianion and should precipitate as a white or pale cream solid.

-

-

Filtration: Filter the solid under vacuum.

-

Washing:

-

Wash with cold water (2 x 20 mL) to remove inorganic salts (Na

SO -

Wash with cold ethanol (1 x 20 mL) to remove trace organic impurities.

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

Workflow Diagram (Graphviz)

Figure 2: Step-by-step operational workflow for the methylation and isolation process.

Characterization & Quality Control

NMR Spectroscopy ( H NMR, DMSO- )

To validate the synthesis, look for the disappearance of the phenolic proton and the appearance of the methoxy group.

| Position | Shift ( | Multiplicity | Assignment |

| -OCH | 4.05 | Singlet (3H) | Product Confirmation (Key Signal) |

| H-2 | 9.0 - 9.1 | Doublet | Quinoline Ring |

| H-4 | 8.5 - 8.6 | Doublet | Quinoline Ring |

| H-3 | 7.6 - 7.8 | Multiplet | Quinoline Ring |

| -OH | Absent | -- | Disappearance confirms conversion |

Mass Spectrometry

-

Expected Mass (M+H): 240.03 m/z (Calculated for C

H -

Starting Material (M+H): 226.01 m/z.

-

Note: In negative mode ESI, look for the sulfonate ion [M-H]

at 238.

Fluorescence Check

-

8-HQS (Starting Material): Weak fluorescence in water, increases significantly with Zn

/Mg -

Product: The

-methylation typically induces a blue-shift in absorption and modifies the quantum yield. The product should exhibit blue fluorescence under UV (365 nm).

Safety & Troubleshooting

Safety: Dimethyl Sulfate (DMS) Management

-

Hazard: DMS is a potent alkylating agent and suspected carcinogen. It is odorless and absorbed through the skin.

-

Neutralization: Keep a beaker of 10% Ammonium Hydroxide or NaOH nearby. All glassware and syringes used with DMS must be soaked in this base solution for 24 hours before cleaning to hydrolyze residual reagent.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH dropped during addition. | Ensure pH stays >10. The phenol must remain deprotonated to compete with water for the DMS. |

| Product is Sticky/Oil | Incomplete acidification or impurities. | Re-dissolve in hot water, treat with activated charcoal, filter, and re-acidify slowly. |

| Starting Material Remains | Hydrolysis of DMS. | DMS hydrolyzes faster at high temps. Ensure reaction temp stays < 35°C during addition. |

References

-

General Methylation Protocol (Analogous Systems)

-

Organic Syntheses, Coll.[5] Vol. 1, p. 537 (1941). (Methylation of phenolic acids using Dimethyl Sulfate/NaOH).

-

-

8-Hydroxyquinoline Derivatives Review

- Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry, 1989.

-

Review of 8-HQ synthesis and sulfonation:

-

Application in Sensors (Product Verification)

-

Chemical Data & Spectra

- PubChem Compound Summary for 8-Hydroxyquinoline-5-sulfonic acid (Starting Material d

Sources

- 1. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 4. enovatia.com [enovatia.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2014131374A1 - Chemical chaperonins as novel molecular modulators of beta protein aggregation present in conformational diseases - Google Patents [patents.google.com]

Application Notes and Protocols for the Methylation of 8-Hydroxyquinoline-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the methylation of 8-hydroxyquinoline-5-sulfonic acid, a critical transformation for modifying its physicochemical and biological properties. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Methylating 8-Hydroxyquinoline-5-sulfonic Acid

8-Hydroxyquinoline-5-sulfonic acid is a versatile chelating agent and a valuable scaffold in medicinal chemistry.[1][2] Its derivatives have been explored for a range of biological activities, including anticancer and antibacterial properties.[3][4] The methylation of the phenolic hydroxyl group at the 8-position to form 8-methoxyquinoline-5-sulfonic acid can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This modification can be a key step in developing novel therapeutic agents, as the presence of a free phenolic group can influence anticancer activities.[4] This guide details a robust methodology for this O-methylation reaction.

Reaction Principle: Williamson Ether Synthesis

The methylation of the hydroxyl group of 8-hydroxyquinoline-5-sulfonic acid is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group by a strong base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a methylating agent.

The general mechanism is as follows:

-

Deprotonation: The acidic proton of the hydroxyl group is abstracted by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), leading to the formation of the methyl ether and a salt byproduct.

Experimental Workflow

The overall workflow for the methylation of 8-hydroxyquinoline-5-sulfonic acid involves the reaction setup, monitoring, work-up, and subsequent purification and characterization of the product.

Caption: Experimental workflow for the methylation of 8-hydroxyquinoline-5-sulfonic acid.

Detailed Experimental Protocol

This protocol is adapted from established methods for the methylation of related 8-hydroxyquinoline derivatives.[3][4]

Materials and Reagents:

-

8-Hydroxyquinoline-5-sulfonic acid (CAS: 84-88-8)[5]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle in a fume hood under an inert atmosphere.

-

Methyl iodide (CH₃I) is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a skin and eye irritant. Use in a fume hood.

-

Always wear appropriate personal protective equipment (PPE).

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 8-hydroxyquinoline-5-sulfonic acid (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).

-

Cool the flask to 0 °C in an ice bath.

-

-

Deprotonation:

-

Under a positive pressure of inert gas, carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas will be evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium salt may result in a color change or a thicker suspension.

-

-

Methylation:

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and methanol. The product, 8-methoxyquinoline-5-sulfonic acid, should have a higher Rf value than the starting material.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water to destroy any unreacted NaH.

-

Acidify the mixture to a pH of approximately 2-3 with concentrated HCl. This will protonate the sulfonic acid group and may cause the product to precipitate.

-

If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If no precipitate forms, the product may need to be isolated by other means, such as evaporation of the solvent followed by purification.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Alternatively, if the product is not readily crystalline, purification by column chromatography on silica gel may be necessary.

-

Product Characterization

The identity and purity of the synthesized 8-methoxyquinoline-5-sulfonic acid should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for 8-methoxyquinoline-5-sulfonic acid

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of a singlet for the methoxy (-OCH₃) protons around 3.9-4.2 ppm. Aromatic protons will show characteristic shifts and coupling patterns. |

| ¹³C NMR | Appearance of a new carbon signal for the methoxy group around 55-60 ppm. Shifts in the aromatic carbon signals, particularly the carbon at the 8-position. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 8-methoxyquinoline-5-sulfonic acid (C₁₀H₉NO₄S, Molecular Weight: 239.25 g/mol ). High-resolution mass spectrometry (HR-MS) can confirm the elemental composition. |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band of the phenolic group. Appearance of C-H stretching bands for the methoxy group and characteristic S=O stretching bands for the sulfonic acid group. |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were anhydrous. The activity of the sodium hydride is also crucial. Consider adding a slight excess of NaH and CH₃I.

-

Side Reactions: The primary side reaction is the N-methylation of the quinoline nitrogen. This is generally less favored under these conditions but can occur. Careful control of stoichiometry and temperature can minimize this.

-

Solubility Issues: 8-Hydroxyquinoline-5-sulfonic acid and its methylated product have high water solubility due to the sulfonic acid group, which can make extraction from aqueous solutions difficult.[6] Precipitation by pH adjustment is often the most effective isolation method.

Logical Relationship Diagram

Caption: Key steps and species in the Williamson ether synthesis for the methylation of 8-hydroxyquinoline-5-sulfonic acid.

References

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]

-

Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... - ResearchGate. (n.d.). [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). Molecules. [Link]

-

Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Hindawi. [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemistry. [Link]

-

The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid... - ResearchGate. (n.d.). [Link]

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (n.d.). Analytical Chemistry. [Link]

-

8-hydroxyquinoline-5-sulfonic acid - Semantic Scholar. (n.d.). [Link]

-

The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. (2014). Trade Science Inc. [Link]

-

HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]

-

8-Hydroxyquinoline-5-sulfonic acid. (n.d.). NIST WebBook. [Link]

-

8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S. (n.d.). PubChem. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 6. chem.uci.edu [chem.uci.edu]

Application Note: pH-Dependent Fluorescence Titration of 8-Methoxyquinoline-5-Sulfonic Acid

[1]

Abstract & Introduction

This Application Note details the protocol for the spectrofluorometric titration of 8-methoxyquinoline-5-sulfonic acid (8-MQ-5-SA) . Unlike its analogue 8-hydroxyquinoline-5-sulfonic acid (8-HQS), 8-MQ-5-SA possesses a methoxy group at the C8 position, which blocks Excited-State Intramolecular Proton Transfer (ESIPT) and prevents direct metal chelation at the 8-position.[1] Consequently, 8-MQ-5-SA serves as an ideal, simplified model fluorophore for studying intermolecular proton transfer and solvation dynamics without the complicating interference of tautomerization.[1]

For drug development professionals, this protocol serves as a surrogate workflow for profiling the ionization constants (

Chemical & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification | Notes |

| Compound Name | 8-Methoxyquinoline-5-sulfonic acid | Abbr: 8-MQ-5-SA |

| Molecular Formula | ||

| Molecular Weight | ~239.25 g/mol | |

| Solubility | High (Aqueous) | Due to the sulfonic acid group ( |

| Excitation Max ( | ~310–325 nm | pH dependent.[1] |

| Emission Max ( | ~450–500 nm | Shifts significantly upon protonation.[1] |

| Ground State | ~5.0 (Quinoline Nitrogen) | The sulfonic acid is permanently ionized at pH > 1. |

| Primary Equilibrium | Quinolinium ( | Protonation occurs at the ring nitrogen.[1] |

Theoretical Background: The Protonation Switch

The fluorescence titration of 8-MQ-5-SA relies on the protonation state of the heterocyclic nitrogen.[1]

-

Neutral Form (B): At high pH (pH > 6), the nitrogen is unprotonated.[1] The lowest excited state is often of

character, which facilitates intersystem crossing and renders the molecule less fluorescent or non-fluorescent in polar solvents due to quenching. -

Cationic Form (

): At low pH (pH < 4), the nitrogen is protonated.[1] This raises the energy of the non-bonding (

Diagram 1: Mechanistic Pathway & Förster Cycle

The following diagram illustrates the thermodynamic cycle linking ground and excited state protonation.

Caption: The Förster Cycle linking ground state equilibrium (

Experimental Protocol

A. Materials & Reagents[1][7][8][9][10][11][12]

-

Fluorophore: 8-Methoxyquinoline-5-sulfonic acid (High purity, >98%).[1]

-

Solvent: Ultrapure Deionized Water (18.2 MΩ[1]·cm).

-

Buffer Components:

-

Ionic Strength Adjuster:

or

B. Buffer Preparation (Constant Ionic Strength)

Critical Step: Fluorescence is sensitive to ionic strength.[1] Do not simply add HCl/NaOH to water.[1]

-

Prepare a Stock Buffer A (Acidic): 10 mM Citrate, 0.1 M

, pH 2.5.[1] -

Prepare a Stock Buffer B (Basic): 10 mM Phosphate, 0.1 M

, pH 8.5.[1] -

Validation: Check that neither buffer exhibits background fluorescence at

.[1]

C. Titration Workflow

This protocol uses a "Mix-and-Read" method for highest accuracy, avoiding dilution errors from in-cuvette titrations.[1]

Caption: Step-by-step workflow for spectrophotometric titration ensuring constant dye concentration and ionic strength.

D. Detailed Steps

-

Stock Solution: Dissolve 8-MQ-5-SA in water to create a

master stock.[1] -

Working Solutions:

-

Solution A (Low pH): Dilute master stock into Buffer A to reach

. -

Solution B (High pH): Dilute master stock into Buffer B to reach

.

-

-

Mixing: Prepare 10-12 samples by mixing Solution A and Solution B in varying ratios (e.g., 100:0, 90:10, ... 0:100). This ensures the dye concentration remains exactly

across the pH gradient. -

Measurement:

-

Set Excitation: 320 nm (Isoemissive point if known, otherwise peak of cationic form).

-

Scan Emission: 350 nm – 550 nm.[1]

-

Record the exact pH of each mixture immediately after fluorescence measurement.

-

Data Analysis & Calculations

Ground State Determination

Plot the fluorescence intensity (

Where:

- = Intensity at low pH plateau.[1]

- = Intensity at high pH plateau.[1]

-

The inflection point is the ground state

.

Excited State (Förster Cycle)

The excited state is often more basic (

Where:

-

= Wavenumber (

-

If intersection data is unavailable, use the average of absorption and emission maxima.

Applications in Drug Development

While 8-MQ-5-SA is a chemical probe, this protocol directly translates to:

-

Physicochemical Profiling: Determining the ionization of lead compounds with quinoline scaffolds (e.g., antimalarials, kinase inhibitors).

-

Protein Binding Studies: Quinoline sulfonates are often used to probe the local pH of protein binding pockets (e.g., Albumin binding). A shift in the fluorescence curve indicates the local electrostatic environment of the drug binding site.

Troubleshooting & Trustworthiness (Self-Validation)

-

Inner Filter Effect (IFE):

-

Issue: High concentration (

) causes re-absorption of emitted light, distorting the titration curve. -

Validation: Absorbance at

and

-

-

Photobleaching:

-

Issue: Intensity drops during the scan.[2]

-

Validation: Re-measure the first sample (pH 2.5) at the end of the experiment. Intensity should be within 98% of the initial read.

-

-

Raman Scattering:

References

-

Schulman, S. G., et al. (1974).[1] "Fluorescence of 6-, 7-, and 8-methoxyquinoline." The Journal of Physical Chemistry.

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Chapter 19: Excited-State Reactions).[1] [1]

-

Bardez, E., et al. (1986).[1] "Excited-state proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry.

-

PubChem. (2024).[1] "8-Hydroxyquinoline-5-sulfonic acid Compound Summary" (Structural Analog Data). [1]

Troubleshooting & Optimization

troubleshooting solubility issues of 8-methoxyquinoline-5-sulfonic acid in organic solvents

Introduction: The Solubility Paradox

Researchers often encounter a "solubility paradox" with 8-methoxyquinoline-5-sulfonic acid . Despite having an aromatic quinoline core typical of organic pharmacophores, this compound resists dissolution in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

The Root Cause: This behavior is dictated by its Zwitterionic nature .[1] The basic nitrogen atom in the quinoline ring (pKa ~4-5) and the strongly acidic sulfonic acid group at position 5 (pKa < 1) interact to form an internal salt (zwitterion). This creates a crystal lattice with extremely high coulombic energy, making the compound behave more like an inorganic salt than an organic molecule.[1]

This guide provides expert protocols to overcome these thermodynamic barriers for both biological assays and synthetic chemistry applications.[1]

Part 1: Diagnostic & Solvent Selection

Q1: Why won't this compound dissolve in my standard organic extraction solvents (DCM, EtOAc, Ether)?

Answer:

You are fighting electrostatics.[1] In non-polar or moderately polar solvents, the solvent molecules cannot overcome the strong ionic attraction between the protonated quinoline nitrogen (

-

Result: The compound remains a solid or stays in the aqueous phase during extractions.[1]

-

Fix: You must switch to Polar Aprotic Solvents (DMSO, DMF) or use pH manipulation in aqueous media.[1]

Q2: What is the recommended solvent matrix?

Use the table below to select the correct solvent system based on your application.

| Solvent System | Solubility Rating | Primary Application | Notes |

| DMSO | High (>50 mM) | Biological Stocks | Recommended for HTS/Cell assays. |

| Water (Neutral) | Moderate | General Handling | Solubility improves significantly with heat.[1] |

| Water (Basic pH > 8) | Very High | Aqueous Stock | Forms the soluble sulfonate salt ( |

| Methanol/Ethanol | Low/Moderate | Recrystallization | Requires heating and sonication.[1] |

| DCM / EtOAc / Hexane | Insoluble | Washing | Use these to wash away non-polar impurities.[1] |

Part 2: Critical Workflows & Protocols

Protocol A: Preparing a Stable Stock Solution for Biological Assays

Target: 10 mM Stock in DMSO for cell culture or enzymatic assays.

The Challenge: "DMSO Shock." Rapid dilution of a high-concentration DMSO stock into aqueous buffer often causes immediate precipitation due to the sudden change in polarity.

Step-by-Step Methodology:

-

Weighing: Weigh the solid 8-MQ-5-SA into a glass vial (avoid plastic if possible to prevent leaching, though less critical here).

-

Primary Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .[1][2]

-

Tip: If the solution is cloudy, sonicate at 40°C for 5-10 minutes. The sulfonic acid group can form hydrogen-bond networks that require thermal energy to break.[1]

-

-

Quality Check: Ensure the solution is perfectly clear. Any turbidity indicates micro-aggregates that will skew assay results.[1]

-

Dilution Strategy (The "Step-Down" Method):

Protocol B: Recrystallization & Purification

Target: Purifying crude material synthesized via sulfonation.

The Logic: We exploit the temperature-dependent solubility in water/alcohol mixtures.

-

Dissolution: Suspend the crude solid in distilled water (approx. 10-15 mL per gram).

-

Heating: Heat to boiling (100°C). The zwitterion becomes more soluble as thermal energy overcomes lattice forces.[1]

-

If it doesn't dissolve: Add Methanol dropwise to the boiling solution until clear.

-

-

Filtration: Filter hot (using a pre-warmed funnel) to remove insoluble mechanical impurities.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C.

-

Isolation: Filter the pale yellow needles and wash with cold methanol (where the product is poorly soluble) to remove mother liquor.

Part 3: Decision Logic (Visualization)

The following diagram illustrates the decision process for solvent selection based on the intended application.

Caption: Decision tree guiding solvent selection based on experimental goals, highlighting the ineffectiveness of standard organic extraction.

Part 4: Advanced Troubleshooting (FAQ)

Q3: I see a precipitate forming in my cell culture media after 24 hours. Why?

Diagnosis: This is likely calcium/magnesium chelation or simple saturation.[1]

-

Mechanism: While 8-methoxyquinoline is less potent a chelator than 8-hydroxyquinoline (due to the methyl cap blocking the O-N binding site), the sulfonic acid group can still interact with divalent cations (

) present in DMEM/RPMI media, potentially forming insoluble salts over time. -

Solution: Limit the final concentration to <100 µM in media. If higher concentrations are needed, verify solubility in the specific media without cells first by spinning down the media and checking for pellets.[1]

Q4: How do I remove this compound from a reaction mixture if I can't extract it with DCM?

Answer: You cannot use a standard aqueous/organic extraction.[1]

-

Method 1 (Precipitation): Acidify the aqueous solution to pH ~2-3 (using HCl). This often forces the zwitterion to crystallize out, as it is least soluble near its isoelectric point.[1]

-

Method 2 (Solid Phase Extraction): Use a C18 Reverse Phase column.[1]

Q5: Is the compound light sensitive?

Answer: Yes, quinoline derivatives are generally photosensitive.[1]

-

Observation: Solutions may turn from pale yellow to brown upon extended light exposure.[1]

-

Protocol: Store all DMSO stocks in amber vials and wrap reaction flasks in aluminum foil.

References

-

ChemicalBook. (2024).[1][3] 8-Hydroxyquinoline-5-sulfonic acid Chemical Properties and Solubility Data. (Analogous data for quinoline sulfonic acids).[1][3][4][5][6][7][8]

-

National Institutes of Health (PubChem). (2025).[1] Compound Summary: 8-Hydroxyquinoline-5-sulfonic acid (Solubility and Physical Properties).[3][7][9]

-

ResearchGate. (2014).[1] Solvent-free synthesis of quinoline derivatives using sulfonic acid functionalized ionic liquids.[1] (Demonstrates the polar nature and solubility challenges of sulfonated quinolines).

-

BenchChem. (2025).[1][2] Technical Support: Enhancing the Solubility of Quinoline-Based Compounds.

-

Gaylord Chemical. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Compatibility Guide.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. 8-hydroxyquinoline-5-sulfonic acid | Semantic Scholar [semanticscholar.org]

- 6. 8-Ethoxyquinoline-5-sulfonic acid monohydrate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 8-Hydroxyquinoline-5-sulfonic acid CAS#: 84-88-8 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Technical Support Center: Purification of 8-Methoxyquinoline-5-Sulfonic Acid

The following technical guide details the purification of 8-methoxyquinoline-5-sulfonic acid via recrystallization. This response is structured as a Tier-3 Technical Support document, designed for researchers requiring high-purity isolation of this intermediate for pharmaceutical or fluorescent probe synthesis.

Case ID: PUR-8MQ5SA-REC Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

8-Methoxyquinoline-5-sulfonic acid is a zwitterionic quinoline derivative. Its purification is governed by the interaction between the strongly acidic sulfonic group (

-

Primary Challenge: Separating the target compound from inorganic salts (sulfuric acid/sodium sulfate) and colored oxidation byproducts (quinoline oligomers).

-

Solubility Profile: Highly soluble in hot water; sparingly soluble in cold water and most organic solvents.

-

Purification Strategy: Isoelectric recrystallization from water, often utilizing activated carbon for decolorization.

Solvent Selection & Thermodynamics (FAQ)

Q: What is the optimal solvent system for this recrystallization?

A: Deionized Water (Type II or I) is the gold standard.

-

Why: The compound exists as a zwitterion in aqueous solution. Its lattice energy is high, making it insoluble in non-polar solvents. While it dissolves in hot water (

), its solubility drops precipitously upon cooling, providing high recovery yields. -

Alternatives: If the crude contains significant organic tars, a Water:Methanol (9:1) mixture can be used, but this increases the risk of co-precipitating organic impurities.

Q: My crude material has a high sulfate content. Will water remove it?

A: Yes. Inorganic sulfates (e.g.,

Standard Operating Procedure (SOP)

Protocol ID: REC-AQ-8MQ

Materials Required[1][2][3][4][5][6][7][8][9]

-

Crude 8-methoxyquinoline-5-sulfonic acid

-

Deionized Water[1]

-

Activated Charcoal (Acid-washed, powder)

-

Celite 545 (Filter aid)

-

Heated Buchner Funnel assembly

Step-by-Step Workflow

-

Dissolution: Suspend the crude solid in deionized water (approx. 10-15 mL per gram of solid). Heat to boiling (

) with vigorous stirring.-

Note: If the solution is not clear, add water in small increments (5 mL) until dissolved.

-

-

Decolorization: Remove the heat source to stop boiling. Add activated charcoal (1-3 wt% of crude mass).

-

Critical: Do not add charcoal to boiling liquid; it will cause flash boiling/bumping.

-

Reheat to boiling for 5–10 minutes.

-

-

Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel containing a pad of Celite. This removes the charcoal and insoluble particulates.[2][3]

-